molecular formula C20H21N3O2S B2976961 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide CAS No. 1007195-25-6

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide

Cat. No. B2976961
CAS RN: 1007195-25-6
M. Wt: 367.47
InChI Key: XQTUDZAOJIQVAE-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing Reductive Cleavage of Aromatic Carboxamides

Research indicates that aromatic and heteroaromatic N-benzyl carboxamides, including derivatives of naphthalene, undergo facilitated reduction under mild conditions, leading to regiospecific cleavage of their C(O)-N bonds. This process yields Boc-protected (benzyl)amine in nearly quantitative yields, showcasing a method for enhancing the reductive cleavage of aromatic carboxamides (Ragnarsson et al., 2001).

Cooperative Hydrogen Bonding in Molecular Dimers

A study on 3,5-diaryl-1H-pyrazoles demonstrated the formation of molecular dimers through cooperative N–H···N, N–H···O, and O–H···N hydrogen bonds. This research contributes to understanding the molecular interactions and dimerization processes in solution, relevant for designing molecules with specific binding characteristics (Zheng et al., 2010).

Synthesis and Structure of Isomeric Enaminones

Another study explored the synthesis and structural analysis of isomeric enaminones, revealing insights into their tautomeric forms and intramolecular hydrogen bonding. Such research underscores the compound's utility in probing molecular structures and tautomerism (Brbot-Šaranović et al., 2001).

Inhibitory Activity on Plasmodium falciparum

Derivatives of pyrazole, including those structurally related to the compound , have been evaluated for their inhibitory activity against Plasmodium falciparum, showing potential as antimalarial agents. This highlights the compound's application in the development of new therapeutic agents (Vah et al., 2022).

Applications in Polymer Science

Research into polyamides derived from naphthalene and other aromatic dicarboxylic acids showcases the compound's relevance in creating materials with good thermal stability and mechanical properties. This indicates its potential applications in developing new polymeric materials (Gutch et al., 2003).

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-20(2,3)23-18(16-11-26(25)12-17(16)22-23)21-19(24)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTUDZAOJIQVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide

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